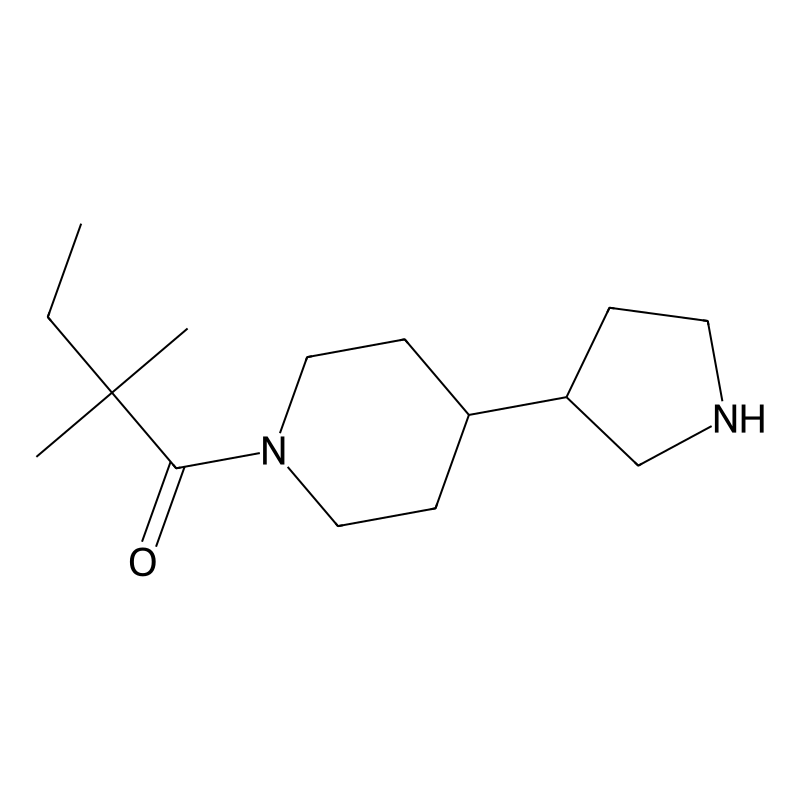2,2-Dimethyl-1-(4-pyrrolidin-3-ylpiperidin-1-yl)butan-1-one
Catalog No.
S7323600
CAS No.
M.F
C15H28N2O
M. Wt
252.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
Product Name
2,2-Dimethyl-1-(4-pyrrolidin-3-ylpiperidin-1-yl)butan-1-one
IUPAC Name
2,2-dimethyl-1-(4-pyrrolidin-3-ylpiperidin-1-yl)butan-1-one
Molecular Formula
C15H28N2O
Molecular Weight
252.40 g/mol
InChI
InChI=1S/C15H28N2O/c1-4-15(2,3)14(18)17-9-6-12(7-10-17)13-5-8-16-11-13/h12-13,16H,4-11H2,1-3H3
InChI Key
DMONAXXHXMZMOR-UHFFFAOYSA-N
Canonical SMILES
CCC(C)(C)C(=O)N1CCC(CC1)C2CCNC2
Dibutylone is a substituted cathinone that belongs to the family of psychoactive compounds known as synthetic cathinones. Synthetic cathinones are structurally similar to cathinone, an alkaloid found in the khat plant, and often used for their stimulant and euphoric effects. Dibutylone was first synthesized in the 1960s, and its chemical structure was determined in 2015. The compound gained notoriety in the 2000s due to its potential use as a recreational drug and is now classified as a Schedule I controlled substance in the United States.
Dibutylone is a white crystalline powder with a molecular weight of 271.392 g/mol and a melting point of 65-68°C. The compound has a solubility of 100 mg/mL in ethanol and water and is stable in acidic and basic conditions. Dibutylone has a similar structure to other substituted cathinones, including methylone and ethylone.
The synthesis of dibutylone involves the reaction of benzeneacetic acid with 4-methylpropiophenone in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with 3-piperidinol to yield dibutylone. Characterization of dibutylone is typically done using analytical methods such as NMR spectroscopy, infrared spectroscopy, and mass spectrometry.
Various analytical methods have been used to detect the presence of dibutylone in biological and environmental samples. These methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and Fourier-transform infrared (FT-IR) spectroscopy. These methods are used to identify and quantify dibutylone in biological fluids, such as blood and urine, as well as in environmental samples, including wastewater and soil.
Minimal research has been conducted on the biological properties of dibutylone, but it is believed to act as a monoamine transporter inhibitor that affects the release and recycling of neurotransmitters such as dopamine, norepinephrine, and serotonin. Studies suggest that dibutylone may have similar effects to other substituted cathinones, including increased heart rate, blood pressure, and body temperature.
Several studies have reported toxic effects of dibutylone in rats, including neurotoxicity and oxidative stress. A study conducted on zebrafish found that dibutylone exposure resulted in altered motor behavior and oxidative stress. However, limited information is available on the long-term toxicity and safety of dibutylone in scientific experiments.
Dibutylone has been used in forensic investigations to test analytical methods or to create quality control samples for laboratory testing. It has also been used to study the physiological and toxicological effects of substituted cathinones.
Currently, research on dibutylone is limited, and most studies have been focused on its toxicological effects in rats and zebrafish. However, some studies have attempted to develop analytical methods for identifying dibutylone in biological and environmental samples.
Dibutylone has potential implications in the fields of forensic science, environmental science, and pharmacology. It can be used to develop analytical methods for detection and can also aid in determining the environmental impact of synthetic cathinones. Furthermore, research on the pharmacological effects of dibutylone can provide insight into the neurochemical mechanisms that affect mood, behavior, and drug addiction.
Limitations of the current research on dibutylone include the lack of long-term toxicity studies, limited research on the compound's potential therapeutic uses. Future research should focus on studying the compound's long-term toxicity and its potential use as a therapeutic drug. Developing more sensitive and specific analytical methods for identifying dibutylone in biological and environmental samples is also crucial, as this will aid in the detection and identification of this and other substituted cathinones in forensic investigations. Additionally, further research on the environmental impact of the usage and disposal of synthetic cathinones is necessary to identify potential hazards and apply appropriate safety protocols.
In conclusion, while dibutylone has gained notoriety as a recreational drug, a deeper understanding of its properties, synthesis, and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions can provide valuable insights for those studying the impact of psychoactive compounds on human health and the environment.
In conclusion, while dibutylone has gained notoriety as a recreational drug, a deeper understanding of its properties, synthesis, and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions can provide valuable insights for those studying the impact of psychoactive compounds on human health and the environment.
XLogP3
2.2
Hydrogen Bond Acceptor Count
2
Hydrogen Bond Donor Count
1
Exact Mass
252.220163521 g/mol
Monoisotopic Mass
252.220163521 g/mol
Heavy Atom Count
18
Dates
Modify: 2023-08-27
Explore Compound Types
Get ideal chemicals from 750K+ compounds








